molecular formula C19H21F2N3O3S2 B2675184 2-((difluoromethyl)thio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1797309-43-3

2-((difluoromethyl)thio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2675184
CAS No.: 1797309-43-3
M. Wt: 441.51
InChI Key: ZZPPLBUGMZFPFM-UHFFFAOYSA-N
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Description

2-((difluoromethyl)thio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a structurally complex small molecule featuring a benzamide core substituted with a difluoromethylthio group at the 2-position and a piperidine-derived sulfonamide moiety at the N-position. The compound integrates multiple pharmacophoric elements:

  • Benzamide backbone: A common scaffold in medicinal chemistry, often associated with protease or kinase inhibition due to its hydrogen-bonding capacity .
  • Piperidinylmethyl-sulfonamide linkage: The pyridine-3-sulfonyl group attached to the piperidine ring introduces rigidity and may facilitate target binding through sulfonamide-protein interactions, as seen in kinase inhibitors and GPCR modulators .

Synthesis likely involves coupling a 2-(difluoromethylthio)benzoic acid derivative with a (1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine intermediate, utilizing methods described for related compounds in (e.g., palladium-catalyzed cross-coupling or sulfonylation reactions) .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S2/c20-19(21)28-17-6-2-1-5-16(17)18(25)23-12-14-7-10-24(11-8-14)29(26,27)15-4-3-9-22-13-15/h1-6,9,13-14,19H,7-8,10-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPPLBUGMZFPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2SC(F)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((difluoromethyl)thio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19F2N3O2SC_{16}H_{19}F_2N_3O_2S. It features a difluoromethylthio group and a piperidine ring substituted with a pyridinylsulfonyl moiety, contributing to its unique biological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide component is known for its ability to inhibit specific enzymes, which can lead to anti-inflammatory and antibacterial effects. This inhibition often targets pathways involved in bacterial folate synthesis, similar to other sulfonamide drugs.
  • Targeting Kinases : Compounds with similar structural motifs have shown inhibitory activity against various kinases, including BRAF and EGFR, which are crucial in cancer biology. The presence of the pyridine and piperidine rings may enhance binding affinity to these targets.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making it useful in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Difluoromethylthio Group : The introduction of the difluoromethylthio moiety has been associated with increased lipophilicity, enhancing cellular permeability and bioavailability.
  • Pyridinylsulfonyl Substitution : Variations in the sulfonyl group can significantly affect the compound's potency against specific targets. For instance, substituents on the pyridine ring can modulate interactions with target proteins.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibitory activity against BRAF(V600E)
Anti-inflammatoryReduction in nitric oxide production
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibition of key metabolic enzymes

Case Studies

  • Antitumor Activity : A study evaluated a series of pyrazole derivatives similar to our compound, demonstrating significant inhibitory effects on cancer cell lines expressing BRAF(V600E). This suggests that modifications in the benzamide structure could yield potent anticancer agents.
  • Anti-inflammatory Properties : Research indicated that compounds with similar structures exhibited anti-inflammatory effects by inhibiting cytokine production in vitro. This opens avenues for developing treatments for inflammatory diseases.
  • Antimicrobial Efficacy : A recent evaluation showed that derivatives of this compound displayed notable activity against multi-drug resistant bacterial strains, highlighting its potential as a new antimicrobial agent.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 2-((difluoromethyl)thio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide exhibit significant anticancer properties. Studies have shown that the incorporation of difluoromethyl groups enhances the bioactivity of benzamide derivatives, making them effective against various cancer cell lines. For instance, derivatives with similar structures have been evaluated for their ability to inhibit tumor growth by interfering with cellular signaling pathways essential for cancer cell proliferation .

Enzyme Inhibition
This compound may also serve as an inhibitor of specific enzymes involved in disease pathways. For example, the inhibition of DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), which is an antibiotic target, has been studied using structurally related compounds. The presence of a pyridine ring and a sulfonyl group in the structure could enhance binding affinity to the enzyme's active site, potentially leading to effective antibacterial agents .

Synthetic Chemistry Applications

Reagent in Organic Synthesis
The compound can act as a versatile reagent in organic synthesis, particularly in the formation of thioether linkages. The difluoromethylthio group is known for its ability to participate in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules . Additionally, its unique structure allows for modifications that can lead to new compounds with tailored properties.

Carbonyl Difluoroolefination
The difluoromethyl group can be utilized in carbonyl difluoroolefination reactions. This process involves the transformation of carbonyl compounds into difluoromethylated products, which can be further functionalized to create diverse chemical entities useful in drug development and materials science .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate anticancer effects on various cell linesCompounds with similar structures showed significant inhibition of cancer cell proliferation .
DapE Inhibition StudyInvestigate potential as an antibiotic agentIdentified binding interactions that suggest effective inhibition of DapE by related compounds .
Synthetic Methodology DevelopmentExplore new synthetic routes using difluoromethylthio compoundsDeveloped new methods for synthesizing thioether derivatives with improved yields and selectivity .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s difluoromethylthio group confers greater electronegativity and steric bulk compared to simpler sulfonamides (e.g., N-propyl-3-(pyridine-3-sulfonamido)benzamide), which may enhance target affinity but reduce solubility .
  • Fluorine substitutions (e.g., in 4-fluoro-N-(3-fluoro-4-methylphenyl)-...benzamide) are associated with improved bioavailability and metabolic stability, a trait likely shared by the difluoromethylthio group in the target compound .

Piperidine-Sulfonamide Hybrids

Compound Name Molecular Weight Key Substituents Biological Relevance References
(2S)-2-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide 391.50 Benzenesulfonyl, piperidine, methoxybenzyl Chiral intermediate for drug discovery
Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)...benzamide 589.1 Fluoro-chromenone, pyrazolopyrimidine Kinase inhibition (hypothetical)

Key Observations :

  • Example 53 () demonstrates that fluorinated aromatic systems (e.g., chromenones) paired with sulfonamide-benzamide motifs are viable in kinase inhibitors, suggesting similar therapeutic avenues for the target compound .

Thioether-Containing Analogs

Compound Name Molecular Weight Key Substituents Biological Relevance References
2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide Benzothiazole, phenylacetamide Anticancer (hypothetical)

Key Observations :

  • The difluoromethylthio group in the target compound replaces traditional thioethers (e.g., benzothiazoles), which are often associated with anticancer activity. The fluorine atoms may reduce oxidative metabolism, extending half-life compared to non-fluorinated thioethers .

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis typically involves multi-step reactions, starting with the coupling of a pyridine-3-sulfonyl piperidine derivative with a difluoromethylthio benzamide intermediate. Critical steps include:

  • Coupling Reaction : Use of activated acylating agents (e.g., benzoyl chloride derivatives) under anhydrous conditions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
  • Characterization : NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are essential for structural confirmation?

A combination of methods is required:

  • Single-crystal X-ray diffraction for unambiguous stereochemical assignment .
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95%) .
  • FT-IR spectroscopy to verify functional groups (e.g., sulfonyl, amide) .

Q. What are the primary biological targets or applications under investigation?

The compound is studied for:

  • Enzyme inhibition : Potential interaction with kinases or proteases due to its sulfonyl and amide motifs .
  • Medicinal chemistry : Exploration as a scaffold for drug candidates targeting metabolic or inflammatory pathways .

Q. How should this compound be stored to ensure stability?

  • Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonyl group .
  • Use amber vials to avoid photodegradation of the difluoromethylthio moiety .

Q. What are common impurities, and how are they addressed?

  • By-products : Unreacted starting materials or over-acylated intermediates. Mitigate via optimized reaction stoichiometry and quenching protocols .
  • Solvent residues : Remove using rotary evaporation under reduced pressure followed by lyophilization .

Advanced Research Questions

Q. How can coupling reaction yields be improved in large-scale synthesis?

  • Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance cross-coupling efficiency .
  • Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with acetonitrile to reduce side reactions .
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetics and thermal degradation .

Q. How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?

  • Assay Standardization : Ensure consistent buffer pH (e.g., ammonium acetate, pH 6.5) and temperature (25°C) across experiments .
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
  • Data Normalization : Correct for batch-to-batch variability in compound purity via HPLC quantification .

Q. What strategies enhance metabolic stability for in vivo studies?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
  • Prodrug Design : Mask the sulfonyl group with ester-protected analogs to improve bioavailability .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Vary substituents on the benzamide (e.g., halogens, methyl groups) and piperidine (e.g., sulfonyl vs. carbonyl) .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-receptor interactions .

Q. How to address low aqueous solubility in biological assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without denaturing proteins .
  • Salt Formation : Generate hydrochloride or sodium salts of the piperidine nitrogen to improve hydrophilicity .

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